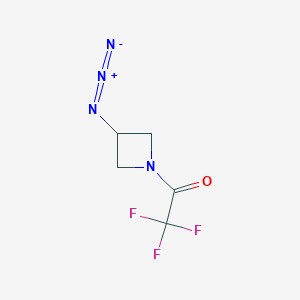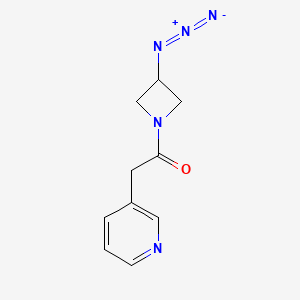
2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Drug Development : One study discussed the synthesis and evaluation of piperazine derivatives, including those with structures related to 2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid, as non-selective inhibitors of acetyl-CoA carboxylase (ACC) 1 and 2. These compounds showed potential in inhibiting fatty acid synthesis, which could be relevant in drug development for conditions like obesity and diabetes (Chonan et al., 2011).
Chemoenzymatic Synthesis : Another study explored the enantioselectivities of lipase-catalyzed reactions with methyl esters of piperidine derivatives. This research is significant in the context of creating enantiopure compounds, which have applications in pharmaceuticals and fine chemicals (Liljeblad et al., 2007).
Impurity Analysis in Pharmaceuticals : In the pharmaceutical industry, identifying and characterizing impurities is crucial. A study focused on isolating and identifying novel impurities in the anti-diabetic drug Repaglinide, some of which were related to piperidine structures. This research contributes to the quality control and safety assessment of pharmaceuticals (Kancherla et al., 2018).
Anticonvulsant and Antinociceptive Properties : Research into new hybrid molecules derived from piperidine-based butanoic acids has shown potential for anticonvulsant and antinociceptive activities. This area of study is significant for the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).
Corrosion Inhibition : A study on piperidine derivatives examined their use as corrosion inhibitors for iron. This research is relevant in materials science and engineering, where preventing corrosion is a key concern (Kaya et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-8(10(14)15)13-5-3-7(4-6-13)9(11)12/h7-9H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEMBPMUKRBEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















